molecular formula C7H6BNO3 B13334637 (1,3-Benzoxazol-7-yl)boronic acid CAS No. 1429665-03-1

(1,3-Benzoxazol-7-yl)boronic acid

Cat. No.: B13334637
CAS No.: 1429665-03-1
M. Wt: 162.94 g/mol
InChI Key: OYYJAGAKWILMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Benzoxazol-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group This particular compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzoxazole derivatives is through the reaction of 2-aminophenol with substituted benzaldehydes under acidic conditions . The resulting benzoxazole can then be converted to the boronic acid derivative through electrophilic trapping of an organometallic reagent with a boric ester .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The boronic acid derivative can then be obtained through hydrolysis of the ester under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (1,3-Benzoxazol-7-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-7-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to active site serines and inhibit enzyme activity . The benzoxazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Uniqueness: (1,3-Benzoxazol-7-yl)boronic acid is unique due to the combination of the boronic acid functional group and the benzoxazole ring. This combination provides distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

(1,3-Benzoxazol-7-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and has implications for drug development in various therapeutic areas, including oncology and infectious diseases.

The biological activity of this compound primarily stems from its ability to interact with target enzymes through its boronic acid moiety. The compound can bind to active site serines in enzymes, inhibiting their function. This mechanism is crucial for its potential applications in treating diseases characterized by dysregulated enzyme activity .

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce cytotoxic effects on cancer cell lines while sparing healthy cells. A related study reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating substantial anticancer potential .

Antibacterial Activity

This compound has also been evaluated for its antibacterial efficacy. It has shown effectiveness against various strains of bacteria, including Escherichia coli. The compound's antibacterial action is attributed to its ability to inhibit bacterial enzymes critical for cell wall synthesis and metabolism .

Antioxidant Properties

In addition to its anticancer and antibacterial activities, this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related damage in biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value
AnticancerCytotoxicity on MCF-7 cells18.76 µg/mL
AntibacterialEffective against E. coli6.50 mg/mL
AntioxidantRadical scavengingIC50: 0.11 µg/mL (ABTS)

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin demonstrated enhanced biological activity compared to quercetin alone. The synthesized compound showed significant cytotoxic effects on cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on cholinesterase enzymes. The compound exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL), but significantly inhibited butyrylcholinesterase (IC50: 3.12 µg/mL), suggesting potential applications in treating neurodegenerative diseases .

Properties

CAS No.

1429665-03-1

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

1,3-benzoxazol-7-ylboronic acid

InChI

InChI=1S/C7H6BNO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4,10-11H

InChI Key

OYYJAGAKWILMFY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)N=CO2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.